REACTION_CXSMILES
|
[Na+].[Cl-:2].[CH:3]1[C:4]2[C:19](=[O:20])[C:18]([C:21]([OH:23])=[O:22])=[CH:17][N:16]([CH:24]3[CH2:26][CH2:25]3)[C:5]=2[CH:6]=[C:7]([N:10]2[CH2:15][CH2:14][NH:13][CH2:12][CH2:11]2)[C:8]=1[F:9]>O>[CH:3]1[C:4]2[C:19](=[O:20])[C:18]([C:21]([OH:23])=[O:22])=[CH:17][N:16]([CH:24]3[CH2:25][CH2:26]3)[C:5]=2[CH:6]=[C:7]([N:10]2[CH2:11][CH2:12][NH:13][CH2:14][CH2:15]2)[C:8]=1[F:9].[ClH:2] |f:0.1,4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=1C2=C(C=C(C1F)N3CCNCC3)N(C=C(C2=O)C(=O)O)C4CC4
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=1C2=C(C=C(C1F)N3CCNCC3)N(C=C(C2=O)C(=O)O)C4CC4
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=1C2=C(C=C(C1F)N3CCNCC3)N(C=C(C2=O)C(=O)O)C4CC4
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the aqueous phase was collected
|
Type
|
CUSTOM
|
Details
|
was repeated for a total of 24 one hour periods
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
was added to 278 ml HPLC grade acetonitrile
|
Type
|
FILTRATION
|
Details
|
filtered through a 0.2μ membrane
|
Type
|
CUSTOM
|
Details
|
degassed
|
Type
|
CUSTOM
|
Details
|
at 25° C.
|
Type
|
WASH
|
Details
|
Under these conditions ciprofloxacin eluted as a single peak at 9 min
|
Duration
|
9 min
|
Type
|
CUSTOM
|
Details
|
HPLC analysis of the 24 aqueous fractions gave the elution profile
|
Type
|
CUSTOM
|
Details
|
was released in the first 4 hrs
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
in the subsequent 5 to 24 hrs
|
Duration
|
14.5 (± 9.5) h
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
C=1C2=C(C=C(C1F)N3CCNCC3)N(C=C(C2=O)C(=O)O)C4CC4.Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Na+].[Cl-:2].[CH:3]1[C:4]2[C:19](=[O:20])[C:18]([C:21]([OH:23])=[O:22])=[CH:17][N:16]([CH:24]3[CH2:26][CH2:25]3)[C:5]=2[CH:6]=[C:7]([N:10]2[CH2:15][CH2:14][NH:13][CH2:12][CH2:11]2)[C:8]=1[F:9]>O>[CH:3]1[C:4]2[C:19](=[O:20])[C:18]([C:21]([OH:23])=[O:22])=[CH:17][N:16]([CH:24]3[CH2:25][CH2:26]3)[C:5]=2[CH:6]=[C:7]([N:10]2[CH2:11][CH2:12][NH:13][CH2:14][CH2:15]2)[C:8]=1[F:9].[ClH:2] |f:0.1,4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=1C2=C(C=C(C1F)N3CCNCC3)N(C=C(C2=O)C(=O)O)C4CC4
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=1C2=C(C=C(C1F)N3CCNCC3)N(C=C(C2=O)C(=O)O)C4CC4
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=1C2=C(C=C(C1F)N3CCNCC3)N(C=C(C2=O)C(=O)O)C4CC4
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the aqueous phase was collected
|
Type
|
CUSTOM
|
Details
|
was repeated for a total of 24 one hour periods
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
was added to 278 ml HPLC grade acetonitrile
|
Type
|
FILTRATION
|
Details
|
filtered through a 0.2μ membrane
|
Type
|
CUSTOM
|
Details
|
degassed
|
Type
|
CUSTOM
|
Details
|
at 25° C.
|
Type
|
WASH
|
Details
|
Under these conditions ciprofloxacin eluted as a single peak at 9 min
|
Duration
|
9 min
|
Type
|
CUSTOM
|
Details
|
HPLC analysis of the 24 aqueous fractions gave the elution profile
|
Type
|
CUSTOM
|
Details
|
was released in the first 4 hrs
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
in the subsequent 5 to 24 hrs
|
Duration
|
14.5 (± 9.5) h
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
C=1C2=C(C=C(C1F)N3CCNCC3)N(C=C(C2=O)C(=O)O)C4CC4.Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |